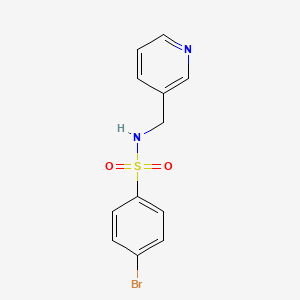

4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKCZOJVKUOFSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo N Pyridin 3 Ylmethyl Benzenesulfonamide

General Synthetic Routes for N-Substituted Benzenesulfonamides

The most prevalent method for the synthesis of N-substituted benzenesulfonamides is the reaction of a benzenesulfonyl chloride with a primary or secondary amine. researchgate.netcbijournal.com This reaction, often conducted in the presence of a base, results in the formation of the desired sulfonamide and a hydrochloride salt of the base. A variety of bases can be employed, including pyridine (B92270), triethylamine (B128534), or aqueous sodium carbonate, to neutralize the hydrochloric acid generated during the reaction. researchgate.netcbijournal.com

Alternative approaches to N-substituted benzenesulfonamides have also been developed. These include the reaction of sulfonic acids with amines under microwave irradiation, which proceeds through an in situ generated sulfonyl chloride intermediate. cbijournal.com Furthermore, copper-catalyzed coupling reactions of sulfonyl chlorides with aromatic amines in solvents like polyethylene (B3416737) glycol (PEG) have been reported to be highly efficient. jsynthchem.com More recent methodologies focus on greener synthesis strategies, such as the iron-catalyzed reaction of nitroarenes with sodium arylsulfinates, which avoids the use of potentially genotoxic aromatic amines. organic-chemistry.org

The choice of synthetic route often depends on the nature of the substituents on both the benzenesulfonyl moiety and the amine, as well as the desired scale of the reaction and the tolerance of other functional groups present in the molecules.

Precursor Synthesis and Intermediate Derivatization Strategies

The synthesis of 4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide relies on the availability of two key precursors: 4-bromobenzenesulfonyl chloride and (pyridin-3-yl)methanamine.

4-Bromobenzenesulfonyl chloride is typically prepared from 4-bromobenzenesulfonic acid. The most common method for this conversion is the reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The sulfonic acid itself can be obtained through the sulfonation of bromobenzene.

** (Pyridin-3-yl)methanamine**, also known as 3-picolylamine, can be synthesized through various methods. A common laboratory-scale synthesis involves the reduction of 3-cyanopyridine. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. An alternative route involves the reductive amination of pyridine-3-carboxaldehyde.

Derivatization strategies for these intermediates can be employed to generate a library of analogs. For the 4-bromobenzenesulfonyl chloride, the bromo substituent can be replaced with other functional groups through transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, either before or after the sulfonamide formation. For (pyridin-3-yl)methanamine, modifications can be made to the pyridine ring, such as the introduction of substituents at various positions, or to the methylene (B1212753) linker, for instance, by introducing alkyl groups.

Specific Reaction Conditions and Optimization for this compound Formation

The formation of this compound is achieved by the reaction of 4-bromobenzenesulfonyl chloride with (pyridin-3-yl)methanamine. A typical procedure involves dissolving (pyridin-3-yl)methanamine in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and adding a base, often an excess of a tertiary amine like triethylamine or diisopropylethylamine (DIPEA), to act as an acid scavenger. The solution is then cooled, typically to 0 °C, before the dropwise addition of a solution of 4-bromobenzenesulfonyl chloride in the same solvent.

The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Optimization of the reaction conditions can involve screening different solvents, bases, reaction temperatures, and stoichiometry of the reactants to maximize the yield and purity of the product. The table below summarizes typical reaction parameters.

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane, Tetrahydrofuran | Aprotic, dissolves reactants |

| Base | Triethylamine, Pyridine | Neutralizes HCl byproduct |

| Temperature | 0 °C to room temperature | Controls reaction rate |

| Stoichiometry | Near equimolar reactants | Ensures complete conversion |

| Work-up | Aqueous wash | Removes base hydrochloride |

| Purification | Recrystallization/Chromatography | Isolates pure product |

Mechanistic Investigations of Sulfonamide Linkage Formation and Other Key Transformations

The formation of the sulfonamide bond between a sulfonyl chloride and an amine proceeds through a nucleophilic substitution reaction at the sulfur atom. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This initial attack leads to the formation of a tetrahedral intermediate.

Recent mechanistic studies on N-arylsulfonamide formation have also explored alternative pathways. For instance, in the iron-catalyzed reaction of nitroarenes with sodium arylsulfinates, it is proposed that the N-S bond is formed through a direct coupling of the nitroarene with the sodium arylsulfinate prior to the reduction of the nitro group. organic-chemistry.org This suggests the possibility of more complex mechanistic pathways depending on the specific reactants and catalysts employed.

Design and Synthesis of Analogs and Homologs Based on the this compound Scaffold

The this compound scaffold offers several opportunities for the design and synthesis of analogs and homologs to explore structure-activity relationships in various applications.

Analogs can be created by modifying the substituents on both the benzenesulfonamide (B165840) and the pyridine moieties.

Modification of the Benzenesulfonamide Ring: The bromo substituent at the 4-position can be replaced with a variety of other groups, such as other halogens, alkyl, alkoxy, nitro, or cyano groups. This can be achieved by starting with the corresponding substituted benzenesulfonyl chloride or by post-synthetic modification of the bromo-substituted product using cross-coupling reactions.

Modification of the Pyridine Ring: Substituents can be introduced onto the pyridine ring of the (pyridin-3-yl)methanamine precursor. For example, alkyl, halogen, or other functional groups can be incorporated at various positions of the pyridine ring to investigate their electronic and steric effects.

Replacement of the Pyridine Ring: The pyridin-3-yl group can be replaced with other heterocyclic systems, such as pyrimidine, pyrazine, or imidazole, to explore the impact of different heteroaromatic scaffolds.

Homologs can be synthesized by altering the length of the linker between the pyridine ring and the sulfonamide nitrogen.

Varying the Methylene Linker: The single methylene (-CH₂-) linker can be extended to an ethyl (-CH₂CH₂-) or propyl (-CH₂CH₂CH₂-) chain by using the corresponding aminoalkylpyridine precursors. This allows for the investigation of the optimal distance and flexibility between the two aromatic rings.

The synthesis of these analogs and homologs generally follows the same fundamental sulfonamide formation reaction, utilizing the appropriately modified precursors. The table below provides examples of potential analogs and homologs.

| Compound Name | Modification |

| 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide | Analog (halogen substitution) |

| 4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide | Analog (alkyl substitution) |

| 4-bromo-N-((6-methylpyridin-3-yl)methyl)benzenesulfonamide | Analog (pyridine substitution) |

| 4-bromo-N-(2-(pyridin-3-yl)ethyl)benzenesulfonamide | Homolog (linker extension) |

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo N Pyridin 3 Ylmethyl Benzenesulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a detailed connectivity map of 4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 4-bromobenzenesulfonyl and pyridin-3-ylmethyl moieties. The aromatic protons of the 4-bromophenyl group are anticipated to appear as a pair of doublets in the downfield region, typically between δ 7.5 and 8.0 ppm, due to the deshielding effect of the sulfonyl group and the bromine atom. The protons on the pyridine (B92270) ring will also resonate in the aromatic region, with the proton at position 2 of the pyridine ring expected to be the most deshielded due to its proximity to the nitrogen atom. The methylene (B1212753) protons (CH₂) bridging the sulfonamide and pyridine groups would likely appear as a singlet or a doublet, depending on the coupling with the sulfonamide proton, in the range of δ 4.0-4.5 ppm. The sulfonamide proton (NH) is expected to be observed as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (4-bromophenyl) | 7.5 - 8.0 | m |

| Aromatic (pyridinyl) | 7.2 - 8.6 | m |

| Methylene (-CH₂-) | 4.0 - 4.5 | s or d |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum will provide further confirmation of the carbon framework. The carbon atoms of the 4-bromophenyl ring are expected to show four distinct signals in the aromatic region (δ 120-145 ppm). The carbon atom attached to the bromine (C-Br) will be shielded compared to the others, while the carbon attached to the sulfonyl group (C-S) will be deshielded. The pyridine ring will also display characteristic signals in the aromatic region, with the carbons adjacent to the nitrogen atom (C2 and C6) appearing at lower field. The methylene carbon is expected to resonate in the range of δ 45-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (4-bromophenyl) | 120 - 145 |

| Aromatic (pyridinyl) | 123 - 155 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unequivocally assign the proton and carbon signals and establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the spin systems within the 4-bromophenyl and pyridinyl rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the 4-bromobenzenesulfonyl group, the methylene bridge, and the pyridine ring, for instance, by observing a correlation between the methylene protons and the carbons of both aromatic rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the sulfonamide group. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are anticipated in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide group would likely appear as a band in the range of 3300-3200 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and methylene groups, and C=C and C=N stretching vibrations for the aromatic rings.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Sulfonamide) | 3300 - 3200 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Methylene) | 2950 - 2850 | Medium |

| S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| S=O Symmetric Stretch | 1170 - 1150 | Strong |

| C=C/C=N Stretch (Aromatic) | 1600 - 1450 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The chromophores in this compound are the 4-bromophenyl and pyridinyl rings. The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to exhibit absorption maxima (λ_max) corresponding to π→π* transitions within these aromatic systems. The presence of the bromine atom and the sulfonyl group can influence the position and intensity of these absorption bands. It is anticipated that the spectrum will show strong absorptions in the UV region, likely between 200 and 300 nm.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain information about its structure through the analysis of its fragmentation pattern. For this compound (C₁₂H₁₁BrN₂O₂S), the expected molecular weight is approximately 342.2 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum can be predicted based on the structure. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the C-S bond. The presence of the bromine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-pyridin-3-yl-benzenesulfonamide |

| 4-Methyl-N-pyridin-3-YL-benzenesulfonamide |

| 4-bromobenzenesulfonyl |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

Although a crystal structure for this compound has not been reported, the molecular geometry and conformation can be reliably inferred by examining the crystallographic data of analogous structures. A key comparator is the closely related compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide, which provides a strong basis for understanding the likely solid-state arrangement of the target molecule.

The fundamental geometry around the sulfur atom in benzenesulfonamides is consistently a distorted tetrahedron. This is a well-documented characteristic of this class of compounds. The core structure consists of a sulfur atom bonded to two oxygen atoms, a nitrogen atom of the sulfonamide linkage, and a carbon atom of the brominated phenyl ring.

The conformation of N-benzyl benzenesulfonamide (B165840) derivatives is largely dictated by the rotational freedom around the S-N and N-C bonds. In the solid state, the spatial arrangement of the 4-bromophenyl and the pyridin-3-ylmethyl groups is influenced by intermolecular interactions, such as hydrogen bonding and π-π stacking, which aim to achieve the most stable crystal lattice packing. It is anticipated that the sulfonamide group will participate in hydrogen bonding, a common feature in the crystal structures of benzenesulfonamide derivatives.

Based on the analysis of related crystal structures, the key geometric parameters for this compound are expected to fall within the ranges presented in the following table.

| Parameter | Expected Value |

|---|---|

| S=O Bond Length | 1.42 - 1.44 Å |

| S-N Bond Length | 1.62 - 1.64 Å |

| S-C Bond Length | 1.75 - 1.77 Å |

| N-C Bond Length | 1.46 - 1.48 Å |

| O=S=O Bond Angle | 118 - 121° |

| O=S=N Bond Angle | 106 - 109° |

| O=S=C Bond Angle | 107 - 110° |

| N-S-C Bond Angle | 105 - 108° |

| S-N-C Bond Angle | 118 - 122° |

Chiroptical Spectroscopy (if chiral forms exist/studied)

A comprehensive search of scientific literature and chemical databases reveals no studies on the existence of chiral forms or the chiroptical spectroscopy of this compound. The molecule itself is not inherently chiral. For chiroptical properties to be observed, the compound would need to crystallize in a chiral space group or be in a chiral environment. There is currently no evidence to suggest that this occurs. Therefore, no data on the chiroptical spectroscopy of this compound can be provided.

Computational and Theoretical Studies on 4 Bromo N Pyridin 3 Ylmethyl Benzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide at the atomic and molecular level. These methods provide a detailed description of the electronic structure and other key molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. These calculations can predict bond lengths, bond angles, and dihedral angles.

For instance, in a study of a related compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, DFT with the B3LYP/6311++G(d,p) basis set was used for geometry optimization. nih.gov Similar calculations for this compound would provide crucial information about its molecular conformation. The optimized geometry is the foundation for further computational analysis.

Table 1: Illustrative Optimized Geometrical Parameters for a Benzenesulfonamide (B165840) Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-S | 1.78 | ||

| S-N | 1.65 | ||

| C-S-N | 107.5 | ||

| O-S-O | 120.1 | ||

| C-S-N-C | 65.8 |

Note: The data in this table is illustrative and based on typical values for similar sulfonamide structures.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For similar sulfonamide compounds, the HOMO-LUMO gap has been calculated to understand their electronic behavior and potential for charge transfer within the molecule. researchgate.netelsevierpure.com

Table 2: Representative Frontier Molecular Orbital Energies for a Sulfonamide Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.52 |

| Energy Gap (ΔE) | 5.33 |

Note: These values are representative and serve to illustrate the output of FMO analysis.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values. Red regions indicate negative potential, associated with high electron density and are susceptible to electrophilic attack. Blue regions represent positive potential, indicating electron deficiency and are prone to nucleophilic attack. Green areas denote neutral potential.

For sulfonamides, the MEP map typically shows negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine (B92270) ring, making them likely sites for electrophilic interaction. researchgate.net The hydrogen atom attached to the sulfonamide nitrogen often shows a positive potential, indicating its susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

In sulfonamides, NBO analysis can reveal significant charge delocalization from the lone pairs of the oxygen and nitrogen atoms to the anti-bonding orbitals of the sulfur-oxygen and sulfur-nitrogen bonds. researchgate.net These interactions stabilize the molecule and influence its chemical properties.

Table 3: Example of NBO Analysis for a Sulfonamide Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O1 | σ*(S-N) | 5.2 |

| LP(1) N2 | σ*(S-O1) | 3.8 |

| LP(1) N2 | σ*(S-O2) | 4.1 |

Note: This table provides an example of the type of data obtained from NBO analysis.

Theoretical Spectroscopic Data Simulation (e.g., IR, UV-Vis, NMR)

Computational methods can simulate various types of spectra, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR). These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands.

DFT calculations are commonly used to predict vibrational frequencies (IR spectra) and chemical shifts (NMR spectra). nih.gov Time-dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict UV-Vis absorption spectra. researchgate.net For instance, the theoretical IR spectrum of a related sulfonamide was computed using the B3LYP/6311++G(d,p) level of theory. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations are typically performed on a single molecule in the gas phase, Molecular Dynamics (MD) simulations can provide insights into the behavior of a molecule in a more realistic environment, such as in a solvent or interacting with a biological macromolecule. MD simulations model the movement of atoms and molecules over time, allowing for the study of conformational changes and intermolecular interactions.

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most populated conformers in solution. Furthermore, these simulations can shed light on how the molecule interacts with solvent molecules, such as water, which is crucial for understanding its solubility and bioavailability. A study on a similar compound, 4-bromo-N-(thiazol-2-yl)benzenesulfonamide, utilized molecular dynamics to understand its interaction with human serum albumin. nih.gov

In Silico Binding Affinity Prediction and Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. rjb.ro This method is instrumental in rational drug design, helping to elucidate the binding mechanism and estimate the binding affinity between a molecule and its target. semanticscholar.orgnih.gov For this compound, a plausible biological target is tankyrase, as suggested by its inclusion in patent literature for tankyrase inhibitors. nih.govgoogle.com Tankyrases are enzymes involved in various cellular processes, and their inhibition is a therapeutic strategy in oncology. nih.gov

A hypothetical molecular docking study of this compound with a tankyrase protein would involve preparing a three-dimensional structure of the ligand and the protein's binding site. Using specialized software, the ligand would be placed into the active site of the enzyme to identify the most stable binding conformation. The results would be analyzed in terms of binding energy (often expressed in kcal/mol) and the specific molecular interactions formed.

Key interactions for sulfonamide-based inhibitors often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. rjb.ro The sulfonamide group itself is a key pharmacophore in many enzyme inhibitors, capable of forming crucial hydrogen bonds within the active site. semanticscholar.org In the case of this compound, the nitrogen atoms in the pyridine ring and the oxygen atoms of the sulfonamide group are potential hydrogen bond acceptors, while the N-H group of the sulfonamide linker can act as a hydrogen bond donor. The bromo-substituted benzene (B151609) ring and the pyridine ring would likely engage in hydrophobic and aromatic stacking interactions with nonpolar amino acid residues in the tankyrase binding pocket.

The binding affinity is a measure of the strength of the interaction between the ligand and its target. A lower binding energy value typically indicates a more stable and potent ligand-receptor complex. The results of such a docking study could be presented as follows:

| Parameter | Predicted Value | Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| Binding Energy (kcal/mol) | -8.5 to -10.0 | - | - |

| Hydrogen Bonds | 3 | Gly118, Ser120 | Sulfonamide O, N-H with protein backbone |

| Hydrophobic Interactions | - | Ala100, Val105, Ile150 | Bromophenyl ring with aliphatic residues |

| Aromatic Interactions | - | Tyr130, Phe160 | Pyridine ring with aromatic residues |

This table is illustrative and based on typical interactions for sulfonamide inhibitors. Specific residues and values would be determined by an actual docking simulation.

Predictive Pharmacokinetic Properties

Before extensive laboratory testing, computational methods can predict the "drug-likeness" of a compound, which helps to anticipate its pharmacokinetic behavior in a biological system. nih.gov One of the most widely used guidelines is Lipinski's Rule of Five, which assesses the likelihood of a compound being orally bioavailable based on its physicochemical properties. agricarehub.comstreamlit.app This rule is a cornerstone in early-stage drug discovery for filtering compound libraries and prioritizing candidates. agricarehub.com

Lipinski's Rule of Five states that a compound is more likely to be orally bioavailable if it satisfies the following criteria vercel.app:

Molecular weight ≤ 500 Daltons

LogP (a measure of lipophilicity) ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

The properties of this compound can be calculated based on its chemical structure to evaluate its compliance with Lipinski's Rule. The molecular formula is C12H11BrN2O2S. hoffmanchemicals.com

Molecular Weight: The molecular weight of the compound is 327.2 g/mol . hoffmanchemicals.com This is well below the 500 Dalton threshold.

LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. While values can vary slightly depending on the calculation algorithm, the predicted LogP for this compound is typically in the range of 2.0-2.5, which is less than 5.

Hydrogen Bond Donors: The compound has one hydrogen bond donor (the N-H group in the sulfonamide linkage). This is well within the limit of 5.

Hydrogen Bond Acceptors: The number of hydrogen bond acceptors is calculated by summing the nitrogen and oxygen atoms. The compound has two oxygen atoms in the sulfonamide group and two nitrogen atoms (one in the sulfonamide and one in the pyridine ring), for a total of four hydrogen bond acceptors. This is below the maximum of 10.

The adherence of this compound to Lipinski's Rule of Five is summarized below:

| Property | Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 327.2 g/mol | ≤ 500 | Yes |

| LogP | ~2.2 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

Since this compound does not violate any of the four criteria, it is predicted to have good drug-like properties and a higher likelihood of oral bioavailability. This computational analysis provides a strong rationale for its further investigation as a potential therapeutic agent.

Biological Activity Investigations and Mechanisms of Action of Benzenesulfonamide Derivatives

Antimicrobial Efficacy

No studies detailing the antimicrobial properties of 4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide were identified.

Antibacterial Activity Against Gram-Positive Bacterial Strains

There is no available data on the antibacterial activity of this compound against Gram-positive bacterial strains.

Antibacterial Activity Against Gram-Negative Bacterial Strains

Information regarding the antibacterial activity of this compound against Gram-negative bacterial strains could not be found in the current body of scientific literature.

Antifungal Activity

The antifungal potential of this compound has not been reported in any published research.

Antimycobacterial Activity

There are no findings available on the antimycobacterial activity of this compound.

Mechanistic Basis of Antimicrobial Action

As no antimicrobial activity has been reported for this compound, there is no information on its potential mechanisms of action, such as enzyme inhibition or biofilm suppression.

Enzyme Inhibition Studies (Non-Antimicrobial/Anticancer Context)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

There is no available research data concerning the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Glutathione S-transferase (GST) Inhibition

There is no available data on the inhibitory activity of this compound against Glutathione S-transferase.

Insulysin Inhibition

The effects of this compound on the activity of Insulysin have not been reported in the scientific literature.

12-Lipoxygenase (12-LOX) Inhibition

There are no current research findings detailing the inhibitory potential of this compound against 12-Lipoxygenase.

Other Observed Biological Phenomena (e.g., Antioxidant Capacity Studies in model systems)

No studies concerning the antioxidant capacity or other related biological phenomena of this compound have been found.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Influence of the 4-Bromo Substituent on Molecular Properties and Biological Potency

The introduction of a bromo group can also lead to specific halogen bonding interactions with biological targets, a type of non-covalent interaction that is increasingly recognized for its importance in drug design. This can enhance binding affinity and selectivity. Furthermore, the bromo substituent can block a potential site of metabolism, thereby increasing the compound's in vivo half-life.

Role of the Pyridin-3-ylmethyl Moiety in Target Binding and Selectivity

The pyridin-3-ylmethyl group serves as a key interaction moiety, contributing to the compound's binding affinity and selectivity profile. The pyridine (B92270) ring is a common feature in many pharmacologically active compounds due to its ability to participate in various non-covalent interactions. nih.govresearchgate.net It can act as a hydrogen bond acceptor via its nitrogen atom and engage in π-π stacking or cation-π interactions. semanticscholar.org

The "meta" substitution pattern of the nitrogen in the pyridine ring (3-position) dictates the spatial orientation of its interaction vectors. This specific geometry can be crucial for fitting into a particular binding pocket of a target protein, thereby conferring selectivity for one target over others. The methylene (B1212753) linker provides rotational flexibility, allowing the pyridine ring to adopt an optimal orientation for binding.

Impact of Substituent Variations on Synthetic Yields and Reaction Pathways

The synthesis of 4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-(aminomethyl)pyridine. The yields and pathways of such reactions can be influenced by the nature of the substituents.

The electron-withdrawing nature of the 4-bromo substituent on the benzenesulfonyl chloride can enhance its reactivity towards nucleophilic attack by the amine. However, the basicity of the pyridine nitrogen in 3-(aminomethyl)pyridine could potentially lead to side reactions, such as reaction with the sulfonyl chloride. Therefore, careful control of reaction conditions, such as temperature and the use of a suitable base to scavenge the HCl byproduct, is essential for achieving high yields. Variations in the substituents on either the benzene (B151609) or pyridine ring would necessitate optimization of these synthetic strategies. nih.gov

Correlation between Structural Features and Observed Enzyme Inhibitory Potencies

While specific enzyme inhibitory data for this compound is not extensively available in the public domain, the benzenesulfonamide (B165840) scaffold is a well-known zinc-binding group present in numerous enzyme inhibitors, notably carbonic anhydrase inhibitors. tandfonline.com The sulfonamide moiety can coordinate with the zinc ion in the active site of these enzymes, leading to potent inhibition.

Comparative Analysis of the this compound Scaffold with Other Benzenesulfonamide Derivatives

The this compound scaffold combines features from different classes of benzenesulfonamide derivatives. A comparative analysis highlights its unique potential.

| Derivative Class | Key Structural Feature | Influence on Properties |

| Simple N-alkyl/aryl benzenesulfonamides | Lacks the pyridine moiety | Generally exhibits different solubility and binding interaction profiles. |

| Benzenesulfonamides with other halogen substituents | e.g., chloro or fluoro | Differ in lipophilicity, polarizability, and halogen bonding capability. |

| Isomeric pyridinylmethyl benzenesulfonamides | e.g., 2- or 4-pyridinylmethyl | Presents different spatial arrangements of the pyridine nitrogen, leading to altered target selectivity. |

| Benzenesulfonamides with extended linkers | Longer or more rigid linkers between the sulfonamide and pyridine | Modifies the flexibility and the distance between the key interacting moieties. |

Compared to simple N-alkyl or N-aryl benzenesulfonamides, the inclusion of the pyridin-3-ylmethyl group introduces a key site for polar and specific directional interactions, which can be pivotal for achieving high potency and selectivity. nih.govsemanticscholar.org When compared to other halogen-substituted benzenesulfonamides, the bromo derivative often represents a balance between lipophilicity and the ability to form strong halogen bonds. nih.gov Furthermore, the specific 3-pyridinylmethyl isomer, when compared to its 2- or 4-pyridinylmethyl counterparts, will have a distinct vector for its hydrogen bonding and dipolar interactions, which can be critical for targeting specific enzyme isoforms or receptor subtypes. nih.gov

Potential Advanced Applications and Material Science Considerations

Applications in Coordination Chemistry and Metal Complex Formation

The pyridyl nitrogen and the sulfonamide group in 4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide theoretically provide potential coordination sites for metal ions. In principle, this could allow the compound to act as a ligand in the formation of metal complexes. Such complexes often exhibit interesting catalytic, magnetic, or optical properties. However, a thorough search of scientific databases yields no studies on the synthesis, characterization, or application of metal complexes involving this compound as a ligand. The chelating properties and the nature of the resulting coordination compounds for this specific molecule have not been documented.

Investigations as Additives in Electrodeposition Processes and Reaction Mechanisms

Benzenesulfonamide (B165840) derivatives are known to be used as additives in electrodeposition processes, for example, in nickel plating, where they can act as grain refiners and leveling agents. These additives can influence the properties of the deposited metal layer. The reaction mechanisms of some benzenesulfonamide derivatives in these processes have been a subject of study. However, there is no available research that specifically investigates the use of this compound as an additive in any electrodeposition process. Consequently, no information exists on its effects on deposition quality, efficiency, or the underlying reaction mechanisms at the electrode surface.

Exploration in Advanced Materials and Polymer Science

The structure of this compound, containing both a reactive bromine atom and a pyridyl group, could theoretically allow for its incorporation into polymeric structures. For instance, the bromo group could be a site for cross-linking or polymerization reactions. The pyridine (B92270) unit could impart specific properties such as thermal stability or metal-coordinating capabilities to a polymer matrix. Nevertheless, there are no published reports on the use of this compound as a monomer or a functional additive in the field of polymer science. Its potential for creating novel polymers or modifying existing ones remains a hypothetical concept without experimental backing.

Future Research Directions and Emerging Avenues for Benzenesulfonamide Derivatives

Novel Synthetic Strategies and Methodological Advancements

The development of efficient, cost-effective, and environmentally benign synthetic methodologies is crucial for expanding the chemical space of benzenesulfonamide (B165840) derivatives. Future research is increasingly focused on moving beyond traditional synthetic routes to embrace novel strategies that offer higher yields and greater molecular diversity.

One promising area is the optimization of reaction conditions. For instance, studies have demonstrated that shifting from organic solvents to water-based environments for the synthesis of certain triazinyl-benzenesulfonamide conjugates can lead to significantly higher product yields. nih.gov Similarly, the use of palladium-mediated amidation has been shown to produce new carboxamide derivatives of benzenesulfonamides in excellent yields. frontiersin.org Another approach involves microwave-assisted synthesis, which can accelerate reaction times and improve yields for cross-coupling reactions, such as in the preparation of disubstituted benzenesulfonamide analogues. nih.gov

Key advancements in synthetic strategies include:

Green Chemistry Approaches: The use of aqueous media and greener catalysts to reduce the environmental impact of synthesis. nih.gov

Flow Chemistry: Implementation of continuous flow reactors for safer, more scalable, and efficient production of sulfonamide intermediates and final products.

Catalytic C-H Functionalization: Direct functionalization of C-H bonds to introduce the sulfonamide moiety, streamlining synthetic pathways.

Multi-component Reactions: Designing one-pot reactions where multiple starting materials react to form complex benzenesulfonamide derivatives, improving step economy.

Table 1: Comparison of Synthetic Methodologies for Benzenesulfonamide Derivatives

| Methodology | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Water-Based Synthesis | Higher yields, environmentally friendly | Synthesis of triazinyl-benzenesulfonamide conjugates | nih.gov |

| Palladium-Mediated Amidation | Excellent yields, versatile | Preparation of novel benzenesulfonamide carboxamides | frontiersin.org |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Cross-coupling reactions for disubstituted benzenesulfonamides | nih.gov |

| Reflux Condensation | Controlled conditions for specific derivatives | Synthesis of sulfanilamide (B372717) derivatives targeting cancer proteins | nih.govresearchgate.net |

Identification of New Biological Targets and Pathways

While benzenesulfonamides are well-known as carbonic anhydrase and cyclooxygenase inhibitors, future research is actively exploring new biological targets to address a broader range of diseases. mdpi.comrsc.org This expansion is critical for developing novel therapies for cancer, infectious diseases, and neurological disorders.

Recent studies have identified several emerging targets for benzenesulfonamide derivatives:

Anticancer Targets: Beyond carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors, researchers are investigating other targets like Dickkopf-1 (Dkk1) protein, also highly expressed in cancers such as lung cancer. nih.govresearchgate.netrsc.org Additionally, the tropomyosin receptor kinase A (TrkA) has emerged as a potential target for treating glioblastoma. nih.gov

Antimicrobial Targets: The focus is shifting to bacterial-specific enzymes. For example, carbonic anhydrases in pathogens like Vibrio cholerae and Mycobacterium abscessus are being explored as targets to combat antibiotic resistance. mdpi.comresearchgate.net New thiopyrimidine-benzenesulfonamide compounds have shown promise against multidrug-resistant pathogens like K. pneumoniae and P. aeruginosa. nih.gov

Antiviral Targets: Influenza hemagglutinin (HA) has been identified as a target for benzenesulfonamide-based inhibitors, which can prevent the virus from fusing with host cells. nih.gov

Neurodegenerative Disease Targets: In the context of Alzheimer's disease, γ-secretase is being investigated as a target for benzenesulfonamide inhibitors to prevent the formation of amyloid-β plaques. nih.gov

Table 2: Emerging Biological Targets for Benzenesulfonamide Derivatives

| Target | Therapeutic Area | Example Derivative Class | Reference |

|---|---|---|---|

| Dickkopf-1 (Dkk1) | Oncology (Lung Cancer) | Sulfanilamide derivatives | nih.govresearchgate.net |

| Tropomyosin receptor kinase A (TrkA) | Oncology (Glioblastoma) | Substituted benzenesulfonamide analogs | nih.govtuni.fi |

| ***Vibrio cholerae* Carbonic Anhydrases** | Infectious Disease | Para- and meta-benzenesulfonamides | researchgate.nettandfonline.com |

| Influenza Hemagglutinin (HA) | Virology (Influenza) | Disubstituted benzenesulfonamides | nih.gov |

| γ-Secretase | Neurology (Alzheimer's Disease) | 3-chloro-2-hydroxymethylbenzenesulfonamides | nih.gov |

Rational Design of Highly Selective and Potent Analogs

The future of benzenesulfonamide drug discovery lies in the rational design of molecules with high potency and selectivity for their intended target, thereby minimizing off-target effects. This involves a deep understanding of structure-activity relationships (SAR) and the strategic modification of the benzenesulfonamide scaffold.

A key strategy is pharmacophore hybridization , which involves tethering the benzenesulfonamide moiety to other known pharmacophores to create hybrid molecules with enhanced activity. For example, combining benzenesulfonamide and 1,2,3-triazole pharmacophores has led to the development of highly potent and selective COX-2 inhibitors. mdpi.com Similarly, creating conjugates of thiazolone and benzenesulfonamide has resulted in selective inhibitors of the tumor-associated carbonic anhydrase IX. rsc.org

Another approach involves modifying the "tail" portion of the molecule to achieve better interaction with less conserved regions of the target enzyme, a strategy known as the "tail approach". nih.gov This has been particularly effective in designing isoform-selective carbonic anhydrase inhibitors. The rigidity or flexibility of these tail moieties can significantly influence inhibitory activity and selectivity. researchgate.net For instance, incorporating the urea (B33335) linker into a more rigid imidazolidin-2-one cycle has been explored to fine-tune the interaction with carbonic anhydrase isoforms. nih.gov

Advanced Computational Methodologies for Predictive Modeling

Advanced computational tools are becoming indispensable in the design and optimization of benzenesulfonamide derivatives. These methodologies accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of novel compounds before their synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to establish a mathematical correlation between the chemical structure of benzenesulfonamide derivatives and their biological activity. nih.gov These models help in predicting the potency of new analogs and guide the design of more effective compounds. nih.gov

Molecular Docking: This technique simulates the binding of a ligand (the benzenesulfonamide derivative) to the active site of a target protein. It provides insights into the binding mode and energy, helping to identify key interactions necessary for inhibition. nih.govmdpi.com Docking studies have been crucial in designing inhibitors for targets like carbonic anhydrase IX and Dkk1 protein. researchgate.netrsc.org

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.gov This early assessment of drug-likeness helps in prioritizing candidates with favorable pharmacokinetic profiles for further development. mdpi.com

The integration of these computational methods allows for a more systematic and efficient exploration of the vast chemical space of benzenesulfonamides, leading to the identification of promising lead compounds with higher success rates in preclinical studies. nih.govnih.gov

Exploration of Synergistic Effects with Other Chemical Entities

Investigating the synergistic effects of benzenesulfonamide derivatives with other therapeutic agents is a promising avenue for developing more effective combination therapies. This approach can enhance therapeutic efficacy, overcome drug resistance, and potentially lower the required doses of individual drugs.

Future research will likely focus on combining benzenesulfonamide-based inhibitors with existing chemotherapeutic agents, targeted therapies, or immunotherapies for cancer treatment. For example, a carbonic anhydrase IX inhibitor could be combined with a drug that targets a different pathway in tumor cells, leading to a more potent anti-cancer effect.

In the realm of infectious diseases, combining a benzenesulfonamide derivative that targets a bacterial virulence factor with a traditional antibiotic could represent a powerful strategy to combat resistant strains. tandfonline.com The benzenesulfonamide would weaken the pathogen's defenses, making it more susceptible to the antibiotic. The exploration of these synergistic combinations, guided by a mechanistic understanding of the involved pathways, will be a key area of research moving forward.

Q & A

Basic: What are the established synthetic routes for 4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide, and what key reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling a brominated benzenesulfonyl chloride with a pyridinylmethylamine derivative. Key steps include:

- Sulfonamide Formation : Reacting 4-bromobenzenesulfonyl chloride with 3-(aminomethyl)pyridine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .

- Catalytic Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may optimize the bromo-substituted aryl group introduction, requiring inert atmospheres and controlled temperatures (60–80°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield optimization depends on stoichiometric ratios, solvent polarity, and reaction time .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR confirm structural integrity, with characteristic peaks for the bromophenyl group (δ 7.6–7.8 ppm) and pyridinyl protons (δ 8.3–8.7 ppm) .

- X-ray Crystallography : Resolves molecular geometry, hydrogen-bonding networks, and sulfonamide conformation. Requires single crystals grown via slow evaporation in ethanol/water mixtures .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 367.01 for CHBrNOS) .

Basic: What in vitro biological assays are commonly used to evaluate its bioactivity?

Methodological Answer:

- Antiproliferative Assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations, with IC calculations .

- Enzyme Inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition) using 4-nitrophenyl acetate as a substrate, monitoring absorbance at 348 nm .

- Antimicrobial Testing : Agar diffusion assays (10–50 µg/mL) against E. coli and S. aureus, comparing zone-of-inhibition diameters to standard antibiotics .

Advanced: How can computational chemistry optimize the synthesis and predict biological activity?

Methodological Answer:

- Reaction Path Search : Quantum mechanical calculations (DFT) identify transition states and energetically favorable pathways, reducing trial-and-error in synthesis .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., tubulin for antimitotic activity), guiding structural modifications .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP, bioavailability) to prioritize derivatives with optimal drug-likeness .

Advanced: What strategies address contradictory data between theoretical predictions and experimental results?

Methodological Answer:

- Error Source Analysis : Compare computational solvent models (implicit vs. explicit) with experimental solvent polarity effects on reaction yields .

- Statistical Validation : Apply multivariate regression to reconcile discrepancies in bioactivity (e.g., pIC vs. docking scores) by adjusting force field parameters .

- Crystallographic Validation : Overlay predicted and experimental X-ray structures to identify conformational mismatches in active-site interactions .

Advanced: How to design derivatives to improve pharmacokinetic properties?

Methodological Answer:

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF) at the phenyl ring to enhance metabolic stability, guided by Hammett σ constants .

- Bioisosteric Replacement : Replace the pyridinylmethyl group with isoquinoline to improve solubility while maintaining hydrogen-bonding capacity .

- Prodrug Strategies : Conjugate with PEGylated moieties to enhance aqueous solubility, monitored via HPLC stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.